molecular formula C9H11NO3S B13169035 5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13169035
M. Wt: 213.26 g/mol
InChI Key: KDPIYFYBUAVAFY-UHFFFAOYSA-N
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Description

5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a pyrrolidine moiety bearing two hydroxyl groups. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the specific mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxyl groups.

    5-(Hydroxymethyl)thiophene-2-carbaldehyde: Contains a hydroxymethyl group instead of the pyrrolidine moiety.

    2-Acetylthiophene: Contains an acetyl group instead of the aldehyde and pyrrolidine moieties.

Uniqueness

5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the pyrrolidine moiety and the hydroxyl groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives.

Biological Activity

5-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound characterized by a thiophene ring substituted with a pyrrolidine moiety that contains two hydroxyl groups. This unique structure suggests potential biological activities, particularly in medicinal chemistry, due to the presence of functional groups that can interact with biological targets.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₁NO₃S
Molecular Weight213.26 g/mol
IUPAC NameThis compound
InChI KeyKDPIYFYBUAVAFY-UHFFFAOYSA-N

The precise mechanism of action for this compound remains largely unexplored. However, similar thiophene derivatives are known to exert biological effects by modulating enzyme activity and interacting with various receptors. The hydroxyl groups may enhance hydrogen bonding interactions with biological macromolecules, potentially influencing pathways such as signal transduction and metabolic processes.

Antimicrobial Activity

Research has indicated that thiophene-based compounds can exhibit significant antimicrobial properties. A study evaluating various thiophene derivatives demonstrated that certain structures displayed potent activity against methicillin-resistant Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy against bacterial strains .

Cytotoxicity and Genotoxicity

The genotoxic potential of thiophene derivatives has been investigated through various assays. For instance, studies on related compounds have shown that some derivatives may exhibit weak clastogenic effects in vitro but do not significantly induce mutations in bacterial models such as the Ames test . Further studies are needed to assess the cytotoxicity and potential genotoxic effects of this compound specifically.

Case Study: Antimicrobial Efficacy

A recent study synthesized a series of thiophene-based heterocycles and evaluated their antimicrobial activity. While specific results for this compound were not highlighted, the findings indicated that structural modifications significantly influenced activity against various pathogens. The research underscored the importance of functional groups in enhancing bioactivity .

Potential Applications

The unique structure of this compound suggests various applications in:

  • Medicinal Chemistry : Development of new antimicrobial agents.
  • Pharmacology : Exploration of its effects on specific biological pathways.
  • Material Science : Utilization in organic electronics due to its electronic properties.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

5-(3,4-dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO3S/c11-5-6-1-2-9(14-6)10-3-7(12)8(13)4-10/h1-2,5,7-8,12-13H,3-4H2

InChI Key

KDPIYFYBUAVAFY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=CC=C(S2)C=O)O)O

Origin of Product

United States

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